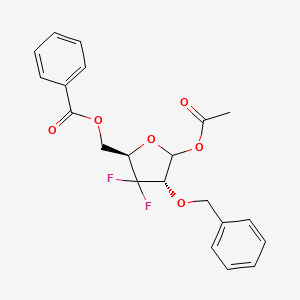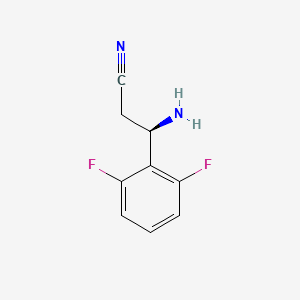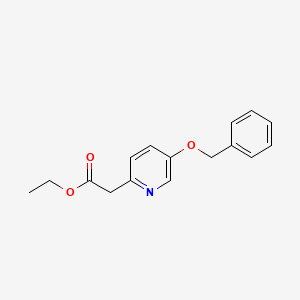
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure, which is substituted with acetoxy, benzyloxy, and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzyloxy and Acetoxy Substitution: The benzyloxy and acetoxy groups are introduced through nucleophilic substitution reactions. Benzyl alcohol and acetic anhydride are commonly used reagents for these steps.
Final Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester and acetoxy groups, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of difluoro groups can enhance metabolic stability and bioavailability, making it a promising candidate for drug development. It may also exhibit biological activity against certain targets, warranting further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and materials. Its unique functional groups may impart desirable properties to polymers, coatings, and other materials.
作用機序
The mechanism of action of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoro groups could enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
((2R,4S)-5-Acetoxy-4-(benzyloxy)-tetrahydrofuran-2-YL)methyl benzoate: Lacks the difluoro groups, which may result in different chemical and biological properties.
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-dichlorotetrahydrofuran-2-YL)methyl benzoate: Contains dichloro groups instead of difluoro, potentially altering its reactivity and stability.
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydropyran-2-YL)methyl benzoate: Features a tetrahydropyran ring instead of tetrahydrofuran, which may affect its conformational flexibility and interactions.
Uniqueness
The presence of both difluoro groups and the specific stereochemistry of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate distinguishes it from similar compounds
特性
分子式 |
C21H20F2O6 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
[(2R,4S)-5-acetyloxy-3,3-difluoro-4-phenylmethoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H20F2O6/c1-14(24)28-20-18(26-12-15-8-4-2-5-9-15)21(22,23)17(29-20)13-27-19(25)16-10-6-3-7-11-16/h2-11,17-18,20H,12-13H2,1H3/t17-,18+,20?/m1/s1 |
InChIキー |
IDTUDMVNNWVCQY-ZOVQDZKKSA-N |
異性体SMILES |
CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3 |
正規SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)


![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)

![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
